molecular formula C14H23NO3 B11931111 Methylamino-PEG3-benzyl

Methylamino-PEG3-benzyl

Cat. No.: B11931111
M. Wt: 253.34 g/mol
InChI Key: SETIOWKJXVELLE-UHFFFAOYSA-N
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Description

Methylamino-PEG3-benzyl is a compound that serves as an amino polyethylene glycol (PEG) linker. It is widely used in scientific research, particularly in the field of bioconjugation, where it acts as a bridge between different molecules. This compound is known for its versatility and effectiveness in enhancing the solubility and stability of various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylamino-PEG3-benzyl typically involves the reaction of benzyl chloride with a PEG derivative that has a terminal amino group. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methylamino-PEG3-benzyl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Methylamino-PEG3-benzyl has a wide range of applications in scientific research:

    Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.

    Biology: The compound is employed in the modification of proteins and peptides to enhance their solubility and stability.

    Medicine: It is used in the development of drug delivery systems, particularly in the formulation of antibody-drug conjugates.

    Industry: this compound is used in the production of various bioconjugates and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Methylamino-PEG3-benzyl involves its ability to act as a linker between different molecules. The amino group can form covalent bonds with various functional groups, while the PEG chain provides flexibility and solubility. This allows the compound to enhance the stability and solubility of biomolecules, making it an effective tool in bioconjugation.

Comparison with Similar Compounds

Similar Compounds

  • Methylamino-PEG1-benzyl
  • Methylamino-PEG2-benzyl
  • Methylamino-PEG4-benzyl

Uniqueness

Methylamino-PEG3-benzyl is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly effective in applications where both properties are crucial.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

N-methyl-2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine

InChI

InChI=1S/C14H23NO3/c1-15-7-8-16-9-10-17-11-12-18-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3

InChI Key

SETIOWKJXVELLE-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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